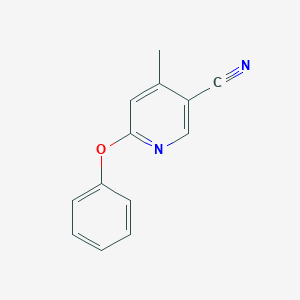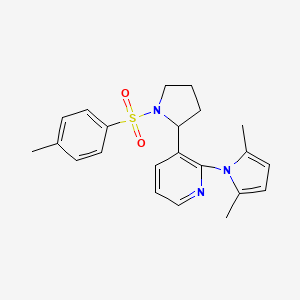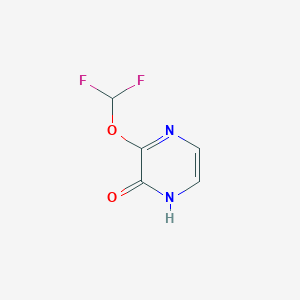
2-(Difluoromethoxy)-3-hydroxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-3-hydroxypyrazine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can yield pyrazoles, isoxazoles, and pyrimidines . The reaction conditions often include the use of enaminone intermediates and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-3-hydroxypyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-hydroxypyrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
2-(Difluoromethoxy)-3-hydroxypyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-3-hydroxypyrazine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to various biological effects . The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Another fluorinated compound with similar properties.
Difluoromethoxylated Ketones: These compounds serve as building blocks for various fluorinated heterocycles.
Uniqueness
2-(Difluoromethoxy)-3-hydroxypyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and potential applications compared to other fluorinated compounds. Its combination of a difluoromethoxy group and a hydroxyl group makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.
Properties
Molecular Formula |
C5H4F2N2O2 |
|---|---|
Molecular Weight |
162.09 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)11-4-3(10)8-1-2-9-4/h1-2,5H,(H,8,10) |
InChI Key |
ZQHHJBIFIOEMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
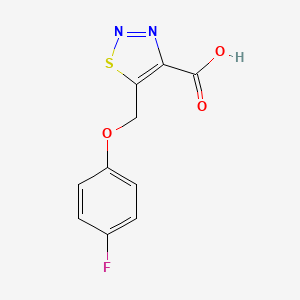

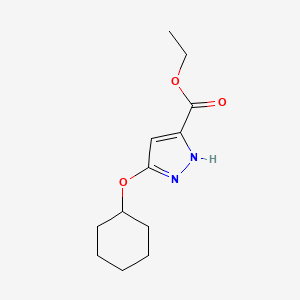
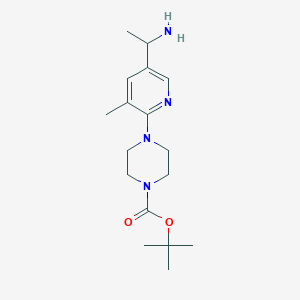
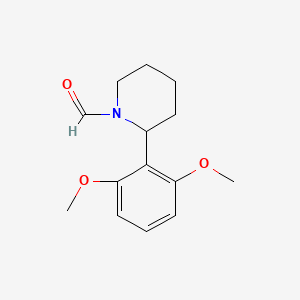




![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)

